

Preliminary Spectroscopic Data of Coriamyrtin: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of preliminary spectroscopic data for **Coriamyrtin**, a toxic sesquiterpene lactone of the picrotoxane family. Due to the limited availability of comprehensive public data for **Coriamyrtin** itself, this guide presents representative spectroscopic data from closely related picrotoxane sesquiterpenes to offer valuable insights for researchers in natural product chemistry, pharmacology, and drug development. The methodologies described are standard analytical protocols applicable to the structural elucidation of this class of compounds.

Overview of Coriamyrtin

Coriamyrtin (C₁₅H₁₈O₅, Molar Mass: 278.30 g/mol) is a naturally occurring neurotoxin found in plants of the Coriaria genus.[1][2] It is known for its convulsant effects, which are attributed to its activity as a non-competitive antagonist of the γ-aminobutyric acid (GABA-A) receptor.[1] By blocking the inhibitory effects of GABA in the central nervous system, **Coriamyrtin** leads to neuronal hyperexcitation. This mechanism of action makes it a subject of interest in neuropharmacology and toxicology.

Spectroscopic Data

The following sections present representative spectroscopic data for compounds belonging to the picrotoxane family, which share the same core chemical scaffold as **Coriamyrtin**. This data



is intended to provide a foundational understanding of the expected spectral characteristics of **Coriamyrtin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds. Below are representative ¹H and ¹³C NMR data for picrotoxane-type sesquiterpenes isolated from Dendrobium nobile.[3][4][5]

Table 1: Representative ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Data of Picrotoxane Sesquiterpenes[3][4][5]



Position	Dendroterpene	Dendroterpene	Dendroterpene	Dendroterpene
	A (δc, δH,	B (δc, δH,	C (δc, δH,	D (δc, δH,
	mult. (J in Hz))	mult. (J in Hz))	mult. (J in Hz))	mult. (J in Hz))
1	52.5, C	53.3, C	47.8, C	50.4, C
2	51.2, CH 4.24, s	49.0, CH 4.18, d (9.7)	81.5, CH 4.28, d (3.6)	81.6, CH 4.25, d (3.6)
3	84.5, CH 4.34,	83.2, CH 4.33,	77.9, CH 4.75,	77.5, CH 4.79,
	brd (5.5)	brd (5.6)	dd (3.6, 5.6)	dd (3.6, 5.1)
4	52.5, CH 2.02, m	52.3, CH 2.01, ddd (4.7, 4.7, 11.2)	50.9, CH 2.29, ddd	51.1, CH 2.27, m
5	46.1, CH 2.28, t	51.0, CH 2.47, d	43.4, CH 2.57,	43.2, CH 2.57,
	(4.3)	(4.7)	dd (4.3, 5.6)	dd (4.3, 5.8)
6	42.5, CH 2.33, m	80.6, C	43.6, CH 2.20, m	44.9, CH 2.31, m
7	130.3, CH 5.51,	130.8, CH 5.58,	65.2, CH 4.05, d	65.3, CH 4.07, d
	d (9.8)	d (9.8)	(4.3)	(4.3)
8	136.6, CH 5.63,	136.1, CH 5.68,	60.1, CH 3.86, d	60.0, CH 3.88, d
	d (9.8)	d (9.8)	(4.3)	(4.3)
9	36.9, CH ₂ 2.69,	36.9, CH ₂ 2.70,	36.8, CH ₂ 2.45,	36.8, CH ₂ 2.46,
	2.35	2.38	2.15	2.15
10	27.3, CH₃ 1.04, s	22.3, CH₃ 0.96, s	31.3, CH₃ 1.52, s	24.3, CH₃ 1.43, s
11	26.4, CH 1.84, m	26.5, CH 1.86, m	27.0, CH 1.95, m	26.9, CH 1.94, m
12	180.3, C	179.8, C	179.9, C	179.8, C
13	20.1, CH ₃ 0.95, d	20.2, CH ₃ 0.92, d	20.6, CH ₃ 1.04, d	20.6, CH ₃ 1.05, d
	(6.6)	(6.6)	(6.5)	(6.5)
14	21.0, CH ₃ 0.93, d	20.3, CH ₃ 0.89, d	21.4, CH ₃ 1.02, d	21.5, CH ₃ 1.02, d
	(6.6)	(6.6)	(6.5)	(6.6)
15	163.7, C	163.5, C	179.9, C	179.8, C



Spectra measured in CDCl3.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectra of picrotoxane sesquiterpenes are characterized by absorptions corresponding to hydroxyl, carbonyl (lactone), and carbon-carbon double bonds.

Table 2: Representative IR Absorption Data for Picrotoxane Sesquiterpenes[3][4]

Compound	ν_max (cm ⁻¹)	Functional Group Assignment
Dendroterpene A	3350, 1761, 1683	O-H stretch, C=O (lactone) stretch, C=C stretch
Dendroterpene B	3414, 1764, 1666	O-H stretch, C=O (lactone) stretch, C=C stretch
Dendroterpene C	3447, 1777	O-H stretch, C=O (lactone) stretch
Dendroterpene D	3414, 1629	O-H stretch, C=C stretch

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The following table shows LC-MS/MS data for Picrotoxinin, a compound structurally very similar to **Coriamyrtin**.[6]

Table 3: Representative Mass Spectrometry Data for Picrotoxinin[6]



Ionization Mode	Precursor lon [M+Adduct]	m/z of Precursor	Collision Energy	Major Product Ions (m/z)
Positive (ESI)	[M+NH4] ⁺	310.128	Ramp 20%-70%	293.10199,
				265.10687,
				247.09508,
				311.13254
Negative (ESI)	[M-H] ⁻	291.0874	Ramp 20%-70%	109.02962,
				203.10719,
				291.08701,
				159.11832,
				175.11328

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of sesquiterpene lactones like **Coriamyrtin**.

NMR Spectroscopy

- Sample Preparation: A purified sample of the sesquiterpene lactone (1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) and transferred to a standard 5 mm NMR tube.
- Data Acquisition: A suite of 1D and 2D NMR experiments is typically performed on a highfield NMR spectrometer (e.g., 400-600 MHz).
 - 1D NMR: ¹H NMR to determine proton environments and multiplicities, and ¹³C NMR for carbon skeleton information.
 - 2D NMR:
 - COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.



- HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond)

 ¹H-¹³C correlations, which is crucial for assembling the molecular structure.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar.
 - The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.

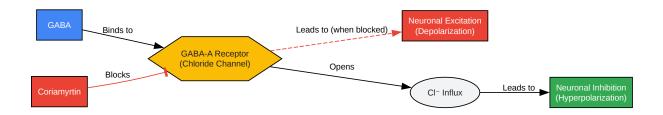
Mass Spectrometry (LC-MS/MS)

- Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).
- Chromatographic Separation: The sample is injected into a liquid chromatography system, typically with a reversed-phase C18 column, to separate the compound of interest from any impurities.
- Mass Analysis:
 - The eluent from the LC is introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source.
 - A full scan MS spectrum is acquired to determine the mass of the molecular ion.
 - Tandem mass spectrometry (MS/MS) is then performed by selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.



Signaling Pathway and Logical Relationships

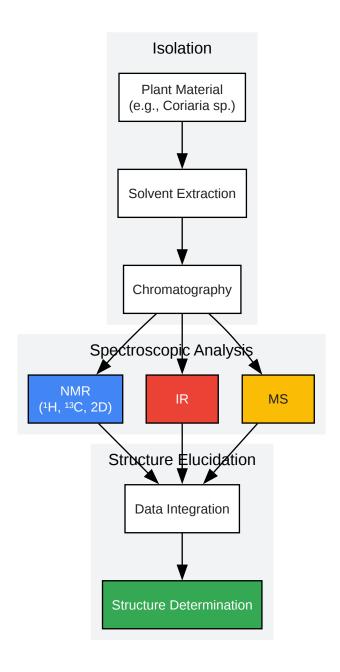
Coriamyrtin's primary mechanism of action is the antagonism of the GABA-A receptor, a ligand-gated ion channel. The following diagrams illustrate this inhibitory action and a general workflow for the spectroscopic analysis of such natural products.



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Coriamyrtin's antagonistic action on the GABA-A receptor.





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General workflow for the spectroscopic analysis of Coriamyrtin.

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